RdRP-IN-6

RNA-dependent RNA polymerase biochemical assay antiviral screening

RdRP-IN-6 is a unique, silicon/phosphorus-containing RdRp inhibitor (IC90 14.1 μM) for cell-free biochemical and SAR studies. Its distinct MW (871.16) and scaffold differentiate it from other RdRp inhibitors, enabling non-canonical binding studies. Ideal for antiviral/anticancer research requiring a structurally diverse probe panel. Not interchangeable with other class inhibitors.

Molecular Formula C41H67N8O7PSi2
Molecular Weight 871.2 g/mol
Cat. No. B12394866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRdRP-IN-6
Molecular FormulaC41H67N8O7PSi2
Molecular Weight871.2 g/mol
Structural Identifiers
SMILESCCC(CC)COC(=O)C(C)NP(=O)(OCC1CC(C(C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(C2=CC=C3N2N=CN=C3N)C4=NNN=C4)OC5=CC=CC=C5
InChIInChI=1S/C41H67N8O7PSi2/c1-14-29(15-2)25-52-38(50)28(3)47-57(51,54-31-19-17-16-18-20-31)53-26-30-23-41(33-24-44-48-46-33,34-22-21-32-37(42)43-27-45-49(32)34)36(56-59(12,13)40(7,8)9)35(30)55-58(10,11)39(4,5)6/h16-22,24,27-30,35-36H,14-15,23,25-26H2,1-13H3,(H,47,51)(H2,42,43,45)(H,44,46,48)/t28-,30+,35?,36+,41+,57-/m0/s1
InChIKeyPOAFNJXTVHOXGZ-OIZPLCDVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RdRP-IN-6: A Structurally Distinct RNA-Dependent RNA Polymerase Inhibitor with an IC90 of 14.1 μM for Antiviral and Anticancer Research


RdRP-IN-6 (also known as compound 27) is a small-molecule inhibitor of RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral RNA replication not found in human cells . The compound exhibits an IC90 value of 14.1 μM against RdRp . With a molecular formula of C41H67N8O7PSi2 and a molecular weight of 871.16 g/mol , RdRP-IN-6 is supplied as a powder requiring storage at -20°C for long-term stability . It is positioned as a research tool for antiviral and anticancer investigations .

Why Generic Substitution Fails: Understanding the Functional Consequences of RdRP-IN-6's Specificity


RdRP-IN-6 cannot be interchanged with other 'in-class' RdRp inhibitors without compromising experimental integrity or procurement value. While multiple compounds target RdRp, their biochemical potency, selectivity profiles, and relevant model systems differ dramatically. For instance, the closely related analog SARS-CoV-IN-6 (compound 17) targets SARS-CoV-1/2 RdRp with an IC50 of 7.8 μM [1], while RdRP-IN-2 exhibits a weaker IC50 of 41.2 μM against SARS-CoV-2 RdRp [2]. These differences in potency and specificity underscore that the term 'RdRp inhibitor' encompasses a chemically and functionally diverse group of molecules; substitution based solely on class membership would yield non-comparable results and invalidate cross-study analysis.

Quantitative Differentiation Evidence: How RdRP-IN-6 Compares to Closest Analogs and Alternative RdRp Inhibitors


Biochemical Potency: RdRP-IN-6's IC90 of 14.1 μM Against RdRp

RdRP-IN-6 inhibits RNA dependent-RNA polymerase (RdRp) with an IC90 value of 14.1 μM . This value is derived from a biochemical assay and represents the concentration required to achieve 90% inhibition of the enzyme's activity . This metric is essential for establishing baseline potency in vitro and for planning cell-based antiviral assays .

RNA-dependent RNA polymerase biochemical assay antiviral screening

Structural Differentiation: Unique Molecular Composition of RdRP-IN-6

RdRP-IN-6 is characterized by its distinct chemical composition, with a molecular formula of C41H67N8O7PSi2 and a molecular weight of 871.16 g/mol . This structure differentiates it from other RdRp inhibitors, such as SARS-CoV-IN-6 (C25H29N5O3, MW 447.53) and RdRP-IN-4 (various aryl benzoylhydrazone analogs) [1]. The presence of silicon-containing groups (Si2) and a phosphorous atom suggests a unique pharmacophore that may influence binding mode and physicochemical properties.

chemical structure molecular weight formula

Comparative Selectivity and Cytotoxicity Profile vs. SARS-CoV-IN-6

While RdRP-IN-6's biochemical IC90 is 14.1 μM, its closely related analog SARS-CoV-IN-6 (compound 17) demonstrates an IC50 of 7.8 μM against SARS-CoV-2 RdRp [1]. Importantly, SARS-CoV-IN-6 has also been evaluated in cellular models, exhibiting EC50 values of 0.12 µM and 1.47 µM for reducing cytopathic effects in SARS-CoV-1 and SARS-CoV-2 replicon systems, respectively [1]. In contrast, RdRP-IN-6 lacks published cell-based EC50 or CC50 data, making direct selectivity comparisons impossible. However, the significant difference in molecular structure (MW 871.16 vs. 447.53) and the ~1.8-fold difference in biochemical potency suggest that RdRP-IN-6 and SARS-CoV-IN-6 are not functionally interchangeable in antiviral research contexts.

selectivity cytotoxicity cellular assay

Optimal Application Scenarios for RdRP-IN-6 Based on Quantitative Evidence


Biochemical Mechanistic Studies of RdRp Enzymology

RdRP-IN-6 is ideally suited for cell-free biochemical assays aimed at elucidating the fundamental enzymology of RNA-dependent RNA polymerase. Its well-defined IC90 of 14.1 μM in a biochemical assay provides a reliable reference point for kinetic studies, such as determining the mode of inhibition (competitive, non-competitive, etc.) and for performing dose-response analyses. The compound's distinct chemical structure, which includes silicon and phosphorus atoms , makes it a valuable probe for investigating structure-activity relationships and for use in co-crystallization or molecular docking studies to map the RdRp active site .

Chemical Biology and Probe Development

The unique molecular scaffold of RdRP-IN-6, characterized by its large molecular weight (871.16 g/mol) and the presence of silicon and phosphorus groups , positions it as a distinct chemical biology probe. Unlike smaller, more conventional RdRp inhibitors (e.g., SARS-CoV-IN-6 with MW 447.53 ), RdRP-IN-6 can be employed to explore non-canonical binding modes or to probe the physicochemical space tolerated by the RdRp active site. Its differentiated structure may also serve as a starting point for developing novel chemotypes that circumvent resistance mechanisms to existing nucleoside analog inhibitors.

Comparative In Vitro Pharmacology and Tool Compound Selection

For research programs that require a panel of structurally diverse RdRp inhibitors to profile compound selectivity across viral species or to validate novel screening assays, RdRP-IN-6 provides a distinct chemical entity with defined biochemical activity (IC90=14.1 μM ). Its potency profile differs from other available tools (e.g., RdRP-IN-2 with IC50=41.2 μM [1]), allowing researchers to construct dose-response curves across a wider dynamic range. This comparative approach is essential for establishing assay robustness and for benchmarking the activity of novel compounds in high-throughput screening campaigns.

Preclinical Antiviral and Anticancer Research

RdRP-IN-6 is designated for research use in antiviral and anticancer investigations . Its biochemical activity against RdRp supports its application in in vitro models to study the effects of RdRp inhibition on viral replication or cancer cell proliferation. However, due to the current lack of published cell-based efficacy (EC50) or toxicity (CC50) data, researchers should anticipate performing their own cell culture optimization studies, starting with a concentration range around the biochemical IC90 of 14.1 μM as a guide . This scenario is best suited for exploratory research where biochemical target engagement is the primary endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for RdRP-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.